(S)-(-)-alpha-Methylbenzyl isocyanide
Overview
Description
“(S)-(-)-alpha-Methylbenzyl isocyanide” is an organic compound with the functional group –N+≡C−. It is the isomer of the related nitrile (–C≡N), hence the prefix is isocyano .
Synthesis Analysis
The synthesis of a broad range of isocyanides with multiple functional groups can be lengthy and inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .Molecular Structure Analysis
The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry . The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon .Chemical Reactions Analysis
Isocyanides exhibit unusual reactivity in organic chemistry exemplified for example in the Ugi reaction . The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry .Physical And Chemical Properties Analysis
Isocyanides are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . The organic part is connected through the nitrogen atom in the isocyanide group, and not via the carbon as in cyanide .Scientific Research Applications
Isocyanides are versatile compounds that have found applications in various fields of scientific research . Here are some of the fields where isocyanides, in general, have been applied:
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- Isocyanides are known for their metal coordinating properties .
- They have been used as ligands in coordination chemistry .
- In the field of photoluminescent metal complexes, isocyanides have played important structural roles, both as a terminal ligand and as a bridging ligand for polynuclear structures .
- They can influence the excited-state character and excited-state dynamics .
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SN2 Nucleophilic Substitution Reaction
- Isocyanides act as versatile nucleophiles in SN2 reactions with alkyl halides .
- This yields highly substituted secondary amides through in situ nitrilium ion hydrolysis introducing an alternative bond break compared to classical amide synthesis .
- This novel 3-component process accommodates various isocyanide and electrophile structures, functional groups, scalability, late-stage drug modifications, and complex compound synthesis .
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Medicinal Chemistry of Isocyanides
- Isocyanides have carved out a niche in the ecological systems probably thanks to their metal coordinating properties .
- Their potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds has been described .
- The aim of this review is therefore to show the richness in biological activity of the isocyanide-containing molecules, to support the idea of using the isocyanide functional group as an unconventional pharmacophore especially useful as a metal coordinating warhead .
Safety And Hazards
Health effects of isocyanate exposure include irritation of skin and mucous membranes, chest tightness, and difficult breathing. Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals . Isocyanates are used in a wide range of industrial products, including paints, glues and resins. They are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis .
Future Directions
The design of luminescent compounds is to use the isocyanide as an electrophilic precursor, converted to an acyclic carbene by nucleophilic addition which imparts certain photophysical advantages . This Perspective aims to show the diverse roles played by isocyanides in the design of luminescent compounds, showcasing the recent developments that have led to a substantial growth in fundamental knowledge, function, and applications related to photoluminescence .
properties
IUPAC Name |
[(1S)-1-isocyanoethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAPMXVCPVFEH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450685 | |
Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-alpha-Methylbenzyl isocyanide | |
CAS RN |
21872-32-2 | |
Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-α-Methylbenzyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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